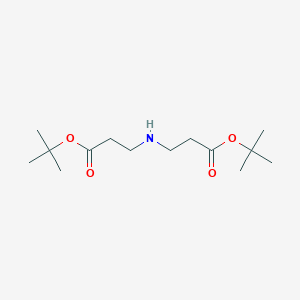

Di-tert-butyl 3,3'-Iminodipropionate

Description

The exact mass of the compound Di-tert-butyl 3,3'-Iminodipropionate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Di-tert-butyl 3,3'-Iminodipropionate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Di-tert-butyl 3,3'-Iminodipropionate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-[[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27NO4/c1-13(2,3)18-11(16)7-9-15-10-8-12(17)19-14(4,5)6/h15H,7-10H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCTOWZYKZDFZMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCNCCC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60449350 | |

| Record name | Di-tert-butyl 3,3'-Iminodipropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60449350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128988-04-5 | |

| Record name | Di-tert-butyl 3,3'-Iminodipropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60449350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di-tert-butyl 3,3'-Iminodipropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to 3,3'-Iminodipropionic Acid Di-tert-butyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of 3,3'-Iminodipropionic Acid Di-tert-butyl Ester. The information is curated to be a valuable resource for professionals in the fields of chemical research and drug development.

Core Properties

3,3'-Iminodipropionic Acid Di-tert-butyl Ester is a diester derivative of 3,3'-iminodipropionic acid. The presence of the bulky tert-butyl ester groups provides steric protection to the carboxylic acid functionalities, making it a useful building block in organic synthesis.[1]

Physicochemical Properties

The key physicochemical properties of 3,3'-Iminodipropionic Acid Di-tert-butyl Ester are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₂₇NO₄ | [2] |

| Molecular Weight | 273.37 g/mol | [2] |

| Appearance | Colorless to almost colorless clear liquid | |

| CAS Number | 128988-04-5 | |

| Purity | >97.0% (GC) | [2] |

| Refractive Index | 1.44 | |

| Specific Gravity | 0.97 | |

| InChI Key | KCTOWZYKZDFZMQ-UHFFFAOYSA-N | |

| SMILES | CC(C)(C)OC(=O)CCNCCC(=O)OC(C)(C)C |

Spectroscopic Data

The ¹H NMR spectrum provides insight into the proton environments within the molecule. The expected chemical shifts are as follows:

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| -C(CH₃)₃ | ~1.45 | singlet | 18H |

| -CH₂-C(=O) | ~2.50 | triplet | 4H |

| -NH-CH₂- | ~2.80 | triplet | 4H |

| -NH- | variable | singlet | 1H |

Note: The chemical shift of the N-H proton can vary depending on the solvent and concentration.

The ¹³C NMR spectrum reveals the different carbon environments in the molecule.

| Carbon Atom | Chemical Shift (ppm) |

| -C(C H₃)₃ | ~28.2 |

| -C (CH₃)₃ | ~80.5 |

| -C H₂-C(=O) | ~35.9 |

| -NH-C H₂- | ~43.8 |

| -C =O | ~172.5 |

The IR spectrum is useful for identifying key functional groups.

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H Stretch | 3300-3500 | Secondary amine |

| C-H Stretch | 2850-3000 | Alkane C-H bonds |

| C=O Stretch | ~1730 | Ester carbonyl |

| C-O Stretch | 1150-1250 | Ester C-O bond |

The presence of a strong absorption band around 1730 cm⁻¹ is characteristic of the ester carbonyl group.[3][4] The N-H stretch of the secondary amine is also a key diagnostic peak.

Mass spectrometry can be used to confirm the molecular weight and to study the fragmentation pattern of the molecule. The fragmentation of esters often involves cleavage of the C-O bond or rearrangements like the McLafferty rearrangement.[5] For 3,3'-Iminodipropionic Acid Di-tert-butyl Ester, key fragments would be expected from the loss of tert-butyl groups or parts of the propionate chain.

Experimental Protocols

Synthesis of 3,3'-Iminodipropionic Acid Di-tert-butyl Ester

A common method for the synthesis of tert-butyl esters is the esterification of the corresponding carboxylic acid with tert-butanol.[6][7]

Reaction:

3,3'-Iminodipropionic Acid + 2 * tert-Butanol → 3,3'-Iminodipropionic Acid Di-tert-butyl Ester + 2 * H₂O

Detailed Methodology:

-

Reaction Setup: To a solution of 3,3'-iminodipropionic acid in a suitable solvent (e.g., dichloromethane), add an excess of tert-butanol.

-

Catalyst: Add a catalytic amount of an acid catalyst, such as sulfuric acid or a solid acid catalyst.

-

Reagents: For improved yields, a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) can be used.[8]

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.

-

Purification: The crude product is then purified.

Purification

Column Chromatography:

Purification of the crude product can be effectively achieved using column chromatography.[9]

-

Stationary Phase: Silica gel is a commonly used stationary phase.

-

Mobile Phase: A solvent system of hexane and ethyl acetate in a suitable ratio (e.g., 9:1 to 4:1) is typically used for elution.

-

Fraction Collection: Collect fractions and monitor by TLC to isolate the pure product.

-

Solvent Removal: Remove the solvent from the pure fractions under reduced pressure to obtain the final product.

Recrystallization:

If the product is a solid at room temperature or can be induced to crystallize, recrystallization from a suitable solvent system can be an alternative or additional purification step.

Applications in Drug Development

The unique structure of 3,3'-Iminodipropionic Acid Di-tert-butyl Ester makes it a valuable tool in drug development, particularly as a linker in targeted drug delivery systems.

PROTACs and Antibody-Drug Conjugates (ADCs)

Proteolysis-targeting chimeras (PROTACs) and antibody-drug conjugates (ADCs) are innovative therapeutic modalities that require linkers to connect a targeting moiety to a payload.[10][11][12] The di-tert-butyl ester can serve as a precursor to a dicarboxylic acid linker. The tert-butyl esters can be cleaved under specific conditions to reveal the carboxylic acids, which can then be conjugated to other molecules.

The cleavage of the tert-butyl ester can be achieved under acidic conditions or enzymatically.[13] This allows for the potential design of linkers that are stable in systemic circulation but are cleaved in the acidic tumor microenvironment or by specific intracellular enzymes.

Caption: General mechanism of action for a PROTAC.

Experimental Workflow: Enzymatic Cleavage of the Ester

The cleavage of the tert-butyl ester groups by esterases can be studied using an in vitro enzyme assay.

Caption: Workflow for an enzyme-catalyzed ester cleavage assay.

A typical experimental protocol involves monitoring the hydrolysis of the ester, which releases carboxylic acid and leads to a decrease in pH.[14][15] This can be followed titrimetrically or spectrophotometrically using a pH indicator.

Detailed Methodology:

-

Reagents: Prepare a buffered solution of 3,3'-Iminodipropionic Acid Di-tert-butyl Ester and a separate solution of the esterase enzyme.

-

Reaction Initiation: Mix the substrate and enzyme solutions in a thermostated vessel.

-

Monitoring: Monitor the reaction by measuring the change in pH over time. Alternatively, a chromogenic substrate analog could be used for spectrophotometric analysis.

-

Data Analysis: Calculate the initial reaction rate from the data and determine kinetic parameters such as Kₘ and Vₘₐₓ.

Safety and Handling

3,3'-Iminodipropionic Acid Di-tert-butyl Ester should be handled in a well-ventilated area, and personal protective equipment (gloves, safety glasses) should be worn. It may cause skin and eye irritation. Refer to the Safety Data Sheet (SDS) for complete safety information.

Conclusion

3,3'-Iminodipropionic Acid Di-tert-butyl Ester is a versatile chemical intermediate with significant potential in organic synthesis and drug development. Its protected dicarboxylic acid structure makes it an ideal building block for constructing linkers in targeted therapies like PROTACs and ADCs. The ability to deprotect the tert-butyl esters under specific conditions offers a strategy for controlled drug release. Further research into its applications is likely to yield novel therapeutic agents with improved efficacy and safety profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. Di-tert-butyl 3,3'-Iminodipropionate 128988-04-5 | TCI AMERICA [tcichemicals.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. youtube.com [youtube.com]

- 5. database INFRARED SPECTROSCOPY INDEX spectra analysis interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 6. asianpubs.org [asianpubs.org]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Enzymatic Assay Protocols - Creative Enzymes [creative-enzymes.com]

- 10. Editorial: Application of PROTACs as a Novel Strategy for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PROTACs: An Emerging Therapeutic Modality in Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An Enzymatically Cleavable Tripeptide Linker for Maximizing the Therapeutic Index of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Enzymatic Assay of Esterase [merckmillipore.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

Di-tert-butyl 3,3'-Iminodipropionate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Di-tert-butyl 3,3'-Iminodipropionate, a versatile building block in modern organic synthesis, with a particular focus on its relevance in drug discovery and development. This document details its chemical and physical properties, provides a likely experimental protocol for its synthesis, and explores its application in the rapidly advancing field of targeted protein degradation.

Core Concepts: Molecular Profile and Properties

Di-tert-butyl 3,3'-Iminodipropionate is a diester derivative of 3,3'-iminodipropionic acid. The presence of two tert-butyl ester groups is a key structural feature, conferring specific chemical properties that are highly valuable in multi-step organic synthesis. These bulky tert-butyl groups serve as effective protecting groups for the carboxylic acid functionalities, preventing them from reacting while other chemical transformations are carried out on the secondary amine.

A summary of the key quantitative data for Di-tert-butyl 3,3'-Iminodipropionate is presented in the table below.

| Property | Value |

| Molecular Weight | 273.37 g/mol |

| Molecular Formula | C₁₄H₂₇NO₄ |

| CAS Number | 128988-04-5 |

| Physical State | Liquid |

| Color | Colorless |

| Purity | >97.0% (GC) |

Experimental Protocol: Synthesis of Di-tert-butyl 3,3'-Iminodipropionate

Reaction: Aza-Michael Addition

Reactants:

-

tert-Butyl acrylate

-

Amine source (e.g., concentrated ammonium hydroxide or benzylamine)

-

Solvent (e.g., Methanol, Ethanol, or solvent-free)

-

(Optional) Catalyst: A base such as 1,4-diazabicyclo[2.2.2]octane (DABCO) may be used to facilitate the reaction.

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve tert-butyl acrylate in the chosen solvent.

-

Slowly add the amine source to the stirred solution at room temperature. If a catalyst is used, it should be added at this stage. The molar ratio of tert-butyl acrylate to the amine source will influence the formation of the desired secondary amine over a primary amine. An excess of the acrylate is typically used.

-

The reaction mixture is then stirred at room temperature or gently heated (e.g., to 50-75°C) for a period ranging from a few hours to overnight. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion of the reaction, the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is then purified. Purification can be achieved by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by vacuum distillation.

Work-up and Purification:

-

After evaporation of the solvent, the residue can be dissolved in a suitable organic solvent like ethyl acetate and washed with water and brine to remove any water-soluble impurities.

-

The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated.

-

The resulting crude product is purified by column chromatography or distillation to yield Di-tert-butyl 3,3'-Iminodipropionate as a colorless liquid.

Application in Drug Development: A Key Linker in PROTACs

Di-tert-butyl 3,3'-Iminodipropionate serves as a valuable precursor for the synthesis of linkers used in Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's own ubiquitin-proteasome system.

A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands. The nature and length of the linker are critical for the efficacy of the PROTAC, as they determine the spatial orientation of the POI and the E3 ligase, which is crucial for efficient ubiquitination and subsequent degradation.

The secondary amine of Di-tert-butyl 3,3'-Iminodipropionate, after deprotection of the tert-butyl groups, provides a reactive handle for conjugation to the POI-binding ligand and the E3 ligase ligand, forming the final PROTAC molecule.

Below is a diagram illustrating the general workflow for the development of a PROTAC, highlighting where a linker derived from Di-tert-butyl 3,3'-Iminodipropionate would be incorporated.

Caption: PROTAC Development and Mechanism of Action Workflow.

Signaling Pathway: Targeted Protein Degradation via the Ubiquitin-Proteasome System

PROTACs do not directly modulate a signaling pathway in the classical sense of being an agonist or antagonist. Instead, they co-opt a fundamental cellular process – the ubiquitin-proteasome system – to achieve targeted protein degradation. The signaling event is the induced proximity between the target protein and an E3 ubiquitin ligase, leading to the target's destruction.

The diagram below illustrates the key steps in this induced signaling cascade.

Caption: The Ubiquitin-Proteasome System Hijacked by a PROTAC for Targeted Protein Degradation.

Di-tert-butyl 3,3'-Iminodipropionate: A Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Di-tert-butyl 3,3'-iminodipropionate is a valuable secondary amine building block in organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. Its structure, featuring two sterically hindered tert-butyl ester groups, allows for selective manipulation of the central amine functionality. This technical guide provides a comprehensive overview of the synthesis and characterization of Di-tert-butyl 3,3'-iminodipropionate, including a detailed, generalized experimental protocol, and a summary of its key physicochemical and spectroscopic properties.

Introduction

Di-tert-butyl 3,3'-iminodipropionate serves as a versatile intermediate in the synthesis of a wide array of complex organic molecules. The presence of the tert-butyl ester moieties provides robust protection of the carboxylic acid functionalities, enabling chemists to perform a variety of transformations on the secondary amine, such as alkylation, acylation, and arylation. This technical guide outlines a common synthetic route to this compound and details its analytical characterization.

Synthesis of Di-tert-butyl 3,3'-Iminodipropionate

A prevalent method for the synthesis of Di-tert-butyl 3,3'-iminodipropionate is the aza-Michael addition of ammonia to tert-butyl acrylate. This reaction is a conjugate addition of an amine to an α,β-unsaturated carbonyl compound.

Proposed Synthesis Pathway

Caption: Proposed reaction pathway for the synthesis of Di-tert-butyl 3,3'-Iminodipropionate via a double aza-Michael addition.

Experimental Protocol (Generalized)

This protocol is a generalized procedure based on the principles of the aza-Michael addition reaction and may require optimization for specific laboratory conditions.[1][2][3][4][5]

Materials:

-

tert-Butyl acrylate

-

Ammonia (solution in methanol or other suitable solvent)

-

Methanol (or other suitable solvent)

-

Sodium sulfate (anhydrous)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve tert-butyl acrylate (2.0 equivalents) in a suitable solvent such as methanol.

-

Addition of Ammonia: Cool the solution in an ice bath. Slowly add a solution of ammonia (1.0 equivalent) in the same solvent to the stirred solution of tert-butyl acrylate. The reaction is typically exothermic.

-

Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield Di-tert-butyl 3,3'-iminodipropionate as a colorless to pale yellow liquid.

Characterization Data

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₇NO₄ | [6] |

| Molecular Weight | 273.37 g/mol | [6] |

| CAS Number | 128988-04-5 | [7] |

| Physical State | Liquid | [6] |

| Purity | >97.0% (GC) | [6] |

Spectroscopic Data

¹H-NMR Spectroscopy

A ¹H-NMR spectrum for Di-tert-butyl 3,3'-iminodipropionate is available from commercial suppliers. The spectrum is consistent with the proposed structure.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~2.8 | t | 4H | -NH-CH₂ -CH₂- |

| ~2.4 | t | 4H | -CH₂-CH₂ -C(O)O- |

| ~1.4 | s | 18H | -C(CH₃ )₃ |

| ~1.8 (broad s) | 1H | -NH - |

Note: The chemical shift of the N-H proton can be variable and may appear as a broad singlet.

¹³C-NMR Spectroscopy

| Predicted Chemical Shift (ppm) | Assignment |

| ~172 | C =O (ester carbonyl) |

| ~80 | -C (CH₃)₃ |

| ~45 | -NH-C H₂-CH₂- |

| ~36 | -CH₂-C H₂-C(O)O- |

| ~28 | -C(C H₃)₃ |

Infrared (IR) Spectroscopy

A specific experimental IR spectrum for Di-tert-butyl 3,3'-iminodipropionate is not available in the searched public databases. The expected characteristic absorption bands are:

| Wavenumber (cm⁻¹) | Functional Group |

| ~3350-3300 (weak, broad) | N-H stretch (secondary amine) |

| ~2970-2850 | C-H stretch (alkane) |

| ~1730 (strong) | C=O stretch (ester) |

| ~1150 (strong) | C-O stretch (ester) |

Mass Spectrometry (MS)

Experimental Workflow

Caption: General experimental workflow for the synthesis and characterization of Di-tert-butyl 3,3'-Iminodipropionate.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of Di-tert-butyl 3,3'-iminodipropionate. The aza-Michael addition of ammonia to tert-butyl acrylate offers a straightforward route to this valuable synthetic intermediate. While complete spectroscopic data is not universally available, the provided information and predicted spectral characteristics offer a solid basis for researchers and professionals in the fields of chemistry and drug development to synthesize, identify, and utilize this compound in their work. Further experimental validation of the predicted spectroscopic data is encouraged.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Di-tert-butyl 3,3'-Iminodipropionate 128988-04-5 | TCI AMERICA [tcichemicals.com]

- 7. spectrumchemical.com [spectrumchemical.com]

Spectroscopic Profile of Di-tert-butyl 3,3'-Iminodipropionate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for Di-tert-butyl 3,3'-Iminodipropionate, a versatile synthetic intermediate. The information presented herein is intended to support research and development activities by providing detailed spectroscopic characterization and the methodologies used for data acquisition.

Introduction

Di-tert-butyl 3,3'-Iminodipropionate is a secondary amine containing two tert-butyl ester functional groups. Its structure makes it a valuable building block in organic synthesis, particularly in the development of novel ligands, polymers, and potential therapeutic agents. The tert-butyl groups provide steric hindrance, offering a protective role for the ester functionalities during various chemical transformations. A thorough understanding of its spectroscopic properties is crucial for its effective utilization and characterization in complex synthetic pathways.

Spectroscopic Data

The following sections present the available spectroscopic data for Di-tert-butyl 3,3'-Iminodipropionate, organized for clarity and easy reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables summarize the ¹H and ¹³C NMR data for Di-tert-butyl 3,3'-Iminodipropionate.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available | Data not available | Data not available | Data not available |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available | Data not available |

Experimental Protocol: NMR Spectroscopy

While specific spectrometer frequencies for the available data are not explicitly stated in the public domain, a general experimental protocol for acquiring such spectra is as follows:

A sample of Di-tert-butyl 3,3'-Iminodipropionate is dissolved in deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer. For ¹³C NMR, the spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. The temperature for the acquisition is maintained at a constant value, for instance, 21.7°C as has been previously reported for a ¹³C NMR measurement of this compound.

The workflow for a typical NMR experiment can be visualized as follows:

Figure 1. A generalized workflow for an NMR experiment.

Infrared (IR) Spectroscopy

At the time of this guide's compilation, specific Fourier-Transform Infrared (FT-IR) spectroscopic data for Di-tert-butyl 3,3'-Iminodipropionate was not available in the public domain. However, based on its molecular structure, the following characteristic absorption bands can be predicted.

Table 3: Predicted FT-IR Absorption Bands

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3500 | N-H Stretch | Secondary Amine |

| 2850 - 3000 | C-H Stretch | Aliphatic (CH₂, CH₃) |

| 1730 - 1750 | C=O Stretch | Ester |

| 1150 - 1250 | C-O Stretch | Ester |

Experimental Protocol: FT-IR Spectroscopy

A standard protocol for obtaining an FT-IR spectrum of a liquid sample like Di-tert-butyl 3,3'-Iminodipropionate would involve the Attenuated Total Reflectance (ATR) technique. A small drop of the neat liquid is placed on the ATR crystal (e.g., diamond or zinc selenide). The spectrum is then recorded over a typical range of 4000 to 400 cm⁻¹. An alternative method is to acquire the spectrum of a thin film of the liquid between two salt plates (e.g., NaCl or KBr).

The logical flow of an FT-IR experiment is depicted below:

Figure 2. Logical flow of an FT-IR experiment.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion |

| 274.21 | [M+H]⁺ (Monoisotopic) |

| 218.15 | [M - C₄H₉ + H]⁺ |

| 174.10 | [M - COOC₄H₉ + H]⁺ |

| 57.07 | [C₄H₉]⁺ |

Experimental Protocol: Mass Spectrometry

A common method for analyzing a compound like Di-tert-butyl 3,3'-Iminodipropionate would be Electrospray Ionization (ESI) Mass Spectrometry. The sample would be dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ESI source. The analysis would typically be performed in positive ion mode to observe the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, confirming the elemental composition.

Signaling Pathways and Biological Activity

Currently, there is no specific information available in the scientific literature linking Di-tert-butyl 3,3'-Iminodipropionate to the modulation of any particular signaling pathways or demonstrating significant biological activity. Its primary role reported to date is that of a synthetic intermediate. Researchers utilizing this compound in the synthesis of novel molecules for biological evaluation are encouraged to perform their own comprehensive bioassays.

Conclusion

This technical guide provides a summary of the currently available spectroscopic data for Di-tert-butyl 3,3'-Iminodipropionate. While some NMR data has been reported, a complete spectroscopic characterization including detailed experimental parameters, FT-IR, and mass spectrometry data is not yet fully available in the public domain. The provided experimental protocols offer a standard approach for obtaining this data. As a versatile synthetic building block, a comprehensive understanding of its spectroscopic properties is essential for its application in research and drug development. Further studies are warranted to fully characterize this compound and to explore its potential biological activities.

The Pivotal Role of Tert-butyl Groups in Di-tert-butyl 3,3'-Iminodipropionate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Di-tert-butyl 3,3'-iminodipropionate is a valuable synthetic intermediate in organic chemistry and drug development. Its utility is largely defined by the presence of two tert-butyl ester groups. This technical guide provides an in-depth analysis of the multifaceted roles of these tert-butyl groups, focusing on their steric, electronic, and solubility-modifying effects. Detailed experimental protocols, quantitative data, and visualizations are presented to offer a comprehensive resource for professionals in the field.

Introduction

Di-tert-butyl 3,3'-iminodipropionate is a symmetrical secondary amine with two propionate chains, each terminating in a tert-butyl ester. This structure makes it a versatile building block for the synthesis of a variety of more complex molecules, including ligands, polymers, and pharmaceutical intermediates.[1] The strategic placement of the bulky tert-butyl groups is the cornerstone of its chemical behavior and widespread application. This guide will elucidate the critical functions of these groups, supported by experimental evidence.

Physicochemical Properties

The physical and chemical properties of Di-tert-butyl 3,3'-iminodipropionate are significantly influenced by the tert-butyl moieties.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₇NO₄ | [2] |

| Molecular Weight | 273.37 g/mol | [2] |

| Physical State | Colorless to almost colorless clear liquid | [2] |

| Purity | >97.0% (GC) | [2] |

| Refractive Index | 1.44 | [2] |

| Specific Gravity | 0.97 | [2] |

| Storage Conditions | Air and moisture sensitive, store under inert gas | [2] |

The Role of Tert-butyl Groups

The tert-butyl groups in Di-tert-butyl 3,3'-iminodipropionate serve three primary functions: steric protection, electronic stabilization, and modification of physical properties.

Steric Protection of Ester Functionalities

The most significant role of the tert-butyl groups is to provide steric hindrance around the carbonyl carbons of the ester groups.[1] This bulkiness effectively shields the esters from nucleophilic attack, rendering them stable under a variety of reaction conditions where less hindered esters, such as methyl or ethyl esters, would react.[1] This stability allows for selective chemical transformations to be performed on the secondary amine functionality without affecting the ester groups.

Electronic Effects

The tert-butyl group is an electron-donating group through induction (+I effect). This electronic effect, although less pronounced than its steric influence, can impact the reactivity of the adjacent ester groups. The electron-donating nature of the tert-butyl group can slightly increase the electron density on the carbonyl oxygen, making the carbonyl carbon less electrophilic. This further contributes to the reduced reactivity of the ester towards nucleophiles.

Influence on Solubility and Crystallinity

Experimental Protocols

Synthesis of Di-tert-butyl 3,3'-Iminodipropionate

A common method for the synthesis of Di-tert-butyl 3,3'-iminodipropionate involves the Michael addition of ammonia or a primary amine to tert-butyl acrylate. However, a more direct laboratory-scale synthesis can be achieved through the reaction of 3,3'-iminodipropionitrile with tert-butanol under acidic conditions.

Materials:

-

3,3'-Iminodipropionitrile

-

tert-Butanol

-

Concentrated Sulfuric Acid

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,3'-iminodipropionitrile in an excess of tert-butanol.

-

Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure Di-tert-butyl 3,3'-iminodipropionate.

N-Alkylation of Di-tert-butyl 3,3'-Iminodipropionate

The protected ester groups allow for selective N-alkylation of the secondary amine.

Materials:

-

Di-tert-butyl 3,3'-iminodipropionate

-

Alkyl halide (e.g., benzyl bromide)

-

Potassium carbonate

-

Acetonitrile (anhydrous)

Procedure:

-

To a solution of Di-tert-butyl 3,3'-iminodipropionate in anhydrous acetonitrile, add potassium carbonate.

-

Add the alkyl halide dropwise to the stirring suspension at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Filter the reaction mixture to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the N-alkylated product.

Deprotection of the Tert-butyl Esters

The tert-butyl esters can be removed under acidic conditions to yield the corresponding carboxylic acids.

Materials:

-

N-substituted Di-tert-butyl 3,3'-iminodipropionate derivative

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the N-substituted Di-tert-butyl 3,3'-iminodipropionate derivative in dichloromethane.

-

Add an excess of trifluoroacetic acid to the solution at room temperature.

-

Stir the reaction mixture for several hours until the deprotection is complete (monitored by TLC or LC-MS).

-

Remove the solvent and excess TFA under reduced pressure.

-

The resulting carboxylic acid can be further purified by recrystallization or chromatography if necessary.

Quantitative Data and Comparisons

While specific kinetic data for Di-tert-butyl 3,3'-iminodipropionate is scarce in readily available literature, the general principles of steric hindrance allow for qualitative and semi-quantitative comparisons.

| Reaction Condition | Di-tert-butyl 3,3'-Iminodipropionate | Diethyl 3,3'-Iminodipropionate (for comparison) |

| Base-catalyzed Hydrolysis | Very slow / No reaction | Readily hydrolyzed to the carboxylate |

| Acid-catalyzed Hydrolysis | Requires strong acid (e.g., TFA) | Hydrolyzed under milder acidic conditions |

| Reaction with Grignard Reagents | No reaction at the ester | Reacts to form tertiary alcohols |

| N-Alkylation Yield | High | Potential for competing ester reactions |

Applications in Drug Development and Research

The unique properties conferred by the tert-butyl groups make Di-tert-butyl 3,3'-iminodipropionate a valuable tool in drug discovery and development. Its ability to act as a protected precursor for dicarboxylic acids with a central nitrogen atom is utilized in the synthesis of:

-

Peptide Mimetics: The iminodipropionate scaffold can be incorporated into peptide structures to introduce conformational constraints or to act as a linker.

-

Chelating Agents: The deprotected dicarboxylic acid can serve as a chelating agent for various metal ions, with potential applications in imaging and therapy.

-

Combinatorial Chemistry: The robust nature of the tert-butyl esters allows for a wide range of reactions to be performed on the amine, facilitating the creation of diverse molecular libraries for screening.

Conclusion

The tert-butyl groups in Di-tert-butyl 3,3'-iminodipropionate are not merely passive substituents but are critical determinants of its chemical reactivity and utility. Their profound steric hindrance effect provides robust protection for the ester functionalities, enabling selective modifications at the secondary amine. This, coupled with their influence on the electronic properties and solubility, establishes Di-tert-butyl 3,3'-iminodipropionate as a highly versatile and valuable building block for the synthesis of complex molecules in academic and industrial research, particularly within the realm of drug development. The experimental protocols and comparative data provided in this guide offer a practical framework for the effective utilization of this important synthetic intermediate.

References

Di-tert-butyl 3,3'-Iminodipropionate: A Comprehensive Technical Guide for Synthetic Intermediates in Research and Drug Development

Introduction

Di-tert-butyl 3,3'-Iminodipropionate is a versatile synthetic intermediate that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and materials science. Its unique structural features, comprising a secondary amine flanked by two sterically hindered tert-butyl ester groups, make it a valuable building block for the synthesis of complex molecules, including specialized ligands, polymers, and, notably, linkers for Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth overview of the chemical properties, synthesis, and diverse applications of Di-tert-butyl 3,3'-Iminodipropionate, with a focus on its utility for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Properties

Di-tert-butyl 3,3'-Iminodipropionate is a colorless to almost colorless clear liquid at room temperature.[1] The presence of the bulky tert-butyl groups confers specific solubility characteristics and plays a crucial role in directing its reactivity. A summary of its key physicochemical and spectroscopic data is presented below.

Table 1: Physicochemical Properties of Di-tert-butyl 3,3'-Iminodipropionate

| Property | Value | Reference(s) |

| CAS Number | 128988-04-5 | [1][2] |

| Molecular Formula | C₁₄H₂₇NO₄ | [1] |

| Molecular Weight | 273.37 g/mol | [1] |

| Appearance | Colorless to Almost colorless clear liquid | [1] |

| Synonyms | 3,3'-Iminodipropionic Acid Di-tert-butyl Ester | [1] |

| Purity | >97.0% (GC) | [3] |

Table 2: Spectroscopic Data for Di-tert-butyl 3,3'-Iminodipropionate

| Spectroscopic Technique | Key Data and Assignments |

| ¹H NMR | A reference spectrum is available, showing characteristic peaks for the tert-butyl and propionate protons.[4] |

| ¹³C NMR | Expected signals include those for the tert-butyl carbons (quaternary and methyl), the ester carbonyl carbons, and the methylene carbons of the propionate backbone. |

| FT-IR | Characteristic absorption bands are expected for the N-H stretch of the secondary amine, C=O stretch of the ester groups, and C-H stretches of the alkyl groups. |

| Mass Spectrometry | The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, likely involving the loss of tert-butyl groups or isobutylene. |

Synthesis of Di-tert-butyl 3,3'-Iminodipropionate

The primary synthetic route to Di-tert-butyl 3,3'-Iminodipropionate involves the double Michael addition of ammonia to tert-butyl acrylate. This reaction is typically carried out under basic conditions.

Experimental Protocol: Synthesis via Michael Addition

Materials:

-

tert-Butyl acrylate

-

Ammonia (e.g., in methanol or as ammonium hydroxide)

-

Suitable solvent (e.g., methanol, ethanol, or neat)

-

Stirring apparatus

-

Reaction vessel

Procedure:

-

In a well-ventilated fume hood, charge a reaction vessel with tert-butyl acrylate and the chosen solvent.

-

Cool the mixture in an ice bath.

-

Slowly add the ammonia source to the stirred solution. The reaction is exothermic.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified period (typically several hours to overnight) to ensure complete reaction.

-

Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography to yield pure Di-tert-butyl 3,3'-Iminodipropionate.

Yields: The yield of this reaction can be optimized by controlling the stoichiometry of the reactants, reaction temperature, and reaction time.

Role as a Synthetic Intermediate

The utility of Di-tert-butyl 3,3'-Iminodipropionate as a synthetic intermediate stems from the differential reactivity of its functional groups. The secondary amine is a nucleophilic center that can readily undergo a variety of transformations, while the tert-butyl ester groups are sterically hindered and resistant to many reaction conditions, effectively acting as protecting groups for the carboxylic acid functionalities.[1]

N-Alkylation and N-Acylation Reactions

The secondary amine can be selectively alkylated or acylated to introduce a wide range of substituents. These reactions are fundamental to building more complex molecular architectures.

Materials:

-

Di-tert-butyl 3,3'-Iminodipropionate

-

Alkyl halide (e.g., R-Br, R-I) or other alkylating agent

-

A non-nucleophilic base (e.g., diisopropylethylamine (DIPEA), potassium carbonate)

-

Aprotic solvent (e.g., acetonitrile, dimethylformamide (DMF))

Procedure:

-

Dissolve Di-tert-butyl 3,3'-Iminodipropionate in the chosen aprotic solvent in a reaction vessel.

-

Add the base to the solution.

-

Add the alkylating agent dropwise to the stirred mixture.

-

Heat the reaction mixture if necessary and monitor its progress by TLC or LC-MS.

-

After completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Materials:

-

Di-tert-butyl 3,3'-Iminodipropionate

-

Carboxylic acid or acid chloride

-

Coupling agent (if using a carboxylic acid, e.g., HATU, EDC)

-

Base (e.g., DIPEA, triethylamine)

-

Aprotic solvent (e.g., DMF, dichloromethane (DCM))

Procedure:

-

If starting from a carboxylic acid, dissolve the carboxylic acid, Di-tert-butyl 3,3'-Iminodipropionate, and the coupling agent in the aprotic solvent.

-

Add the base to the reaction mixture and stir at room temperature.

-

If using an acid chloride, dissolve Di-tert-butyl 3,3'-Iminodipropionate and the base in the aprotic solvent and add the acid chloride dropwise.

-

Monitor the reaction by TLC or LC-MS until completion.

-

Work up the reaction as described for N-alkylation.

-

Purify the product by column chromatography.

Deprotection of the tert-Butyl Esters

The tert-butyl ester groups are robust but can be cleaved under acidic conditions to reveal the corresponding carboxylic acids. This deprotection step is often performed towards the end of a synthetic sequence.

Materials:

-

N-substituted Di-tert-butyl 3,3'-Iminodipropionate derivative

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM) (optional, as co-solvent)

Procedure:

-

Dissolve the tert-butyl ester-protected compound in DCM (if necessary).

-

Add TFA to the solution. The amount of TFA can range from a few equivalents to being used as the solvent itself.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by LC-MS.

-

Upon completion, remove the TFA and solvent under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.

-

The resulting carboxylic acid can be used directly or purified further if necessary.

Application in the Synthesis of PROTAC Linkers

One of the most significant applications of Di-tert-butyl 3,3'-Iminodipropionate is in the synthesis of bifunctional linkers for PROTACs.[5] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by bringing it into proximity with an E3 ubiquitin ligase.[6] The linker component of a PROTAC is crucial for its efficacy, and Di-tert-butyl 3,3'-Iminodipropionate provides a versatile scaffold for constructing these linkers.

The general strategy involves functionalizing the secondary amine of Di-tert-butyl 3,3'-Iminodipropionate with a moiety that can be attached to a POI ligand, and then, after deprotection of the tert-butyl esters, coupling the resulting diacid to an E3 ligase ligand.

Conclusion

Di-tert-butyl 3,3'-Iminodipropionate is a highly valuable and versatile synthetic intermediate. Its straightforward synthesis and the orthogonal reactivity of its functional groups allow for the construction of a wide array of complex molecules. Its application in the rapidly evolving field of targeted protein degradation, particularly in the synthesis of PROTAC linkers, underscores its importance in modern drug discovery and development. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the full potential of this important building block.

References

- 1. researchgate.net [researchgate.net]

- 2. Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Di-tert-butyl 3,3'-Iminodipropionate in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Di-tert-butyl 3,3'-iminodipropionate is a versatile bifunctional molecule widely utilized in organic synthesis. Its structure, featuring a secondary amine and two sterically hindered tert-butyl ester groups, makes it a valuable building block for the introduction of a propionate framework in the construction of more complex molecules. The bulky tert-butyl esters serve as effective protecting groups, allowing for selective reactions at the nitrogen atom. This guide provides a comprehensive overview of the chemical properties, synthesis, and key reactions of Di-tert-butyl 3,3'-iminodipropionate, with a focus on its applications in medicinal chemistry and drug development as a linker molecule. Detailed experimental protocols and characterization data are presented to facilitate its practical application in the laboratory.

Chemical and Physical Properties

Di-tert-butyl 3,3'-iminodipropionate, also known as 3,3'-Iminodipropionic Acid Di-tert-butyl Ester, is a colorless to pale yellow liquid at room temperature.[1] It is sensitive to air and moisture and should be stored accordingly.[1]

| Property | Value | Reference |

| CAS Number | 128988-04-5 | [1] |

| Molecular Formula | C₁₄H₂₇NO₄ | [1] |

| Molecular Weight | 273.37 g/mol | [1] |

| Appearance | Colorless to Almost colorless clear liquid | |

| Purity | >97.0% (GC) | [1] |

| Refractive Index | 1.44 | [1] |

| Specific Gravity | 0.97 | [1] |

Spectroscopic Data:

-

¹H NMR (CDCl₃, reference):

-

δ 1.40-1.50 (s, 18H, C(CH₃)₃)

-

δ 2.80-2.95 (t, 4H, N-CH₂-)

-

δ 2.45-2.60 (t, 4H, -CH₂-COO)

-

A broad singlet for the N-H proton.

-

-

¹³C NMR (CDCl₃, reference):

-

δ 172-173 (C=O)

-

δ 80-81 (O-C(CH₃)₃)

-

δ 45-46 (N-CH₂)

-

δ 36-37 (-CH₂-COO)

-

δ 28 (C(CH₃)₃)

-

Synthesis of Di-tert-butyl 3,3'-Iminodipropionate

The most direct route for the synthesis of Di-tert-butyl 3,3'-iminodipropionate is the esterification of 3,3'-iminodipropionic acid with tert-butyl alcohol under acidic conditions. While a specific detailed protocol for this exact transformation was not found in the search results, a general procedure for the esterification of carboxylic acids with tert-butanol is presented below. This can be adapted by a skilled chemist for the synthesis of the title compound.

Experimental Protocol: General Esterification of a Dicarboxylic Acid with tert-Butanol

-

Materials:

-

3,3'-Iminodipropionic acid

-

tert-Butanol (excess)

-

Strong acid catalyst (e.g., concentrated sulfuric acid, or a solid acid catalyst like silicotungstic acid on bentonite)[2]

-

Anhydrous solvent (e.g., dichloromethane or toluene)

-

4-(Dimethylamino)pyridine (DMAP) (optional, as a catalyst)[3]

-

Di-tert-butyl dicarbonate (optional, as an activating agent)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

-

Procedure:

-

To a solution of 3,3'-iminodipropionic acid in the chosen anhydrous solvent, add an excess of tert-butanol.

-

If using, add a catalytic amount of DMAP.

-

Slowly add the acid catalyst at 0 °C. Alternatively, if using an activating agent like di-tert-butyl dicarbonate, add it to the reaction mixture.

-

Allow the reaction to stir at room temperature, monitoring the progress by thin-layer chromatography (TLC). The reaction time may vary from a few hours to overnight.

-

Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield Di-tert-butyl 3,3'-iminodipropionate.

-

Key Reactions of Di-tert-butyl 3,3'-Iminodipropionate

The presence of a secondary amine allows for a variety of functionalization reactions, making Di-tert-butyl 3,3'-iminodipropionate a versatile intermediate. The bulky tert-butyl ester groups are generally stable to many reaction conditions, allowing for selective modification at the nitrogen atom.

N-Alkylation

The secondary amine can be readily alkylated to introduce a variety of substituents.

Experimental Protocol: General N-Alkylation of a Secondary Amine [4][5][6]

-

Materials:

-

Procedure:

-

Dissolve Di-tert-butyl 3,3'-iminodipropionate in the chosen anhydrous solvent.

-

Add the base to the solution.

-

Add the alkyl halide and stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over an anhydrous salt, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

-

N-Acylation

The secondary amine can be acylated using acyl chlorides or anhydrides to form the corresponding amide.

Experimental Protocol: General N-Acylation of a Secondary Amine [8][9][10][11]

-

Materials:

-

Di-tert-butyl 3,3'-iminodipropionate

-

Acyl chloride or acid anhydride

-

Base (e.g., triethylamine or pyridine)

-

Anhydrous solvent (e.g., dichloromethane or THF)

-

-

Procedure:

-

Dissolve Di-tert-butyl 3,3'-iminodipropionate and the base in the anhydrous solvent and cool the mixture to 0 °C.

-

Slowly add the acyl chloride or acid anhydride to the cooled solution.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over an anhydrous salt, filter, and concentrate in vacuo.

-

Purify the resulting N-acylated product by column chromatography or recrystallization.

-

Applications in Drug Development

The bifunctional nature of Di-tert-butyl 3,3'-iminodipropionate makes it a valuable tool in drug discovery and development, particularly as a linker in the construction of complex therapeutic molecules.

Building Block in Solid-Phase Peptide Synthesis (SPPS)

While not a standard amino acid, the iminodipropionate core can be incorporated into peptide chains to introduce a flexible, non-peptidic spacer. The tert-butyl esters can be deprotected under acidic conditions, typically at the end of the synthesis along with other acid-labile side-chain protecting groups.[12][13]

References

- 1. labproinc.com [labproinc.com]

- 2. asianpubs.org [asianpubs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. svv-research-data.s3.ap-south-1.amazonaws.com [svv-research-data.s3.ap-south-1.amazonaws.com]

- 6. researchgate.net [researchgate.net]

- 7. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. experimental chemistry - Acetylation of Secondary amines - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 10. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. peptide.com [peptide.com]

- 13. chemistry.du.ac.in [chemistry.du.ac.in]

An In-depth Technical Guide to Di-tert-butyl 3,3'-Iminodipropionate: Principles and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles, synthesis, and applications of Di-tert-butyl 3,3'-Iminodipropionate, a versatile synthetic intermediate with significant utility in organic chemistry and drug development.

Core Principles and Strategic Utility

Di-tert-butyl 3,3'-Iminodipropionate (DTBP) is a diester derivative of 3,3'-iminodipropionic acid. Its chemical structure, featuring a central secondary amine and two sterically hindered tert-butyl ester groups, dictates its primary functions in chemical synthesis.

The core utility of DTBP lies in its role as a bifunctional building block and a protecting group . The secondary amine serves as a nucleophilic center, allowing for the introduction of various substituents through alkylation, acylation, or arylation. This versatility makes it a valuable precursor for creating more complex molecules, including specialized ligands and polymers.

A key feature of DTBP is the presence of the tert-butyl ester moieties . These groups serve as effective protecting groups for the carboxylic acid functionalities. The significant steric bulk of the tert-butyl groups renders the ester's carbonyl carbon highly resistant to nucleophilic attack under many reaction conditions. This stability allows for selective chemical transformations to be performed on the secondary amine without affecting the ester groups. The tert-butyl esters can be selectively cleaved under acidic conditions to reveal the free carboxylic acids when desired.

Physicochemical Properties

A summary of the key physicochemical properties of Di-tert-butyl 3,3'-Iminodipropionate is presented in the table below for easy reference.

| Property | Value |

| CAS Number | 128988-04-5[1] |

| Molecular Formula | C₁₄H₂₇NO₄ |

| Molecular Weight | 273.37 g/mol |

| Appearance | Colorless to almost colorless clear liquid |

| Synonyms | 3,3'-Iminodipropionic Acid Di-tert-butyl Ester[2] |

| Physical State (at 20°C) | Liquid[2] |

| Storage Temperature | Room Temperature (Recommended in a cool and dark place, <15°C)[2] |

| Special Handling | Air and moisture sensitive; store under inert gas[2] |

Synthesis of Di-tert-butyl 3,3'-Iminodipropionate

The synthesis of Di-tert-butyl 3,3'-Iminodipropionate can be achieved through two primary routes: esterification of 3,3'-iminodipropionic acid or via a Michael addition reaction.

Esterification of 3,3'-Iminodipropionic Acid

A direct method involves the esterification of 3,3'-iminodipropionic acid with tert-butyl alcohol in the presence of an acid catalyst.

Experimental Protocol (General):

-

Reaction Setup: 3,3'-Iminodipropionic acid and an excess of tert-butyl alcohol are combined in a suitable solvent.

-

Catalysis: A strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) is added to the mixture.

-

Reaction Conditions: The reaction mixture is heated to reflux for a sufficient period to drive the esterification to completion. Water produced during the reaction is typically removed to shift the equilibrium towards the product.

-

Workup and Purification: Upon completion, the reaction is cooled, and the excess alcohol and catalyst are neutralized and removed. The crude product is then purified, commonly by vacuum distillation, to yield Di-tert-butyl 3,3'-Iminodipropionate.

Aza-Michael Addition

An alternative and often high-yielding approach is the aza-Michael addition of ammonia to tert-butyl acrylate. In this reaction, the amine acts as the nucleophile, and the acrylate as the Michael acceptor.

Experimental Protocol (General):

-

Reaction Setup: tert-Butyl acrylate is dissolved in a suitable solvent.

-

Addition of Amine: A source of ammonia (e.g., a solution of ammonia in an organic solvent or aqueous ammonium hydroxide) is added to the acrylate solution. The reaction is often carried out at room temperature or with gentle heating.

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup and Purification: Once the reaction is complete, the solvent and any excess reagents are removed under reduced pressure. The resulting crude product is then purified, typically by column chromatography on silica gel, to afford pure Di-tert-butyl 3,3'-Iminodipropionate.

Applications in Drug Development and Research

The unique structural features of Di-tert-butyl 3,3'-Iminodipropionate make it a valuable tool in drug development and various research areas.

Use as a Protecting Group in Peptide Synthesis

In solid-phase peptide synthesis (SPPS), particularly within the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy, the tert-butyl group is a common acid-labile side-chain protecting group. While DTBP itself may not be directly incorporated into the peptide backbone, its principle of tert-butyl protection is fundamental. The iminodipropionate scaffold can be used to create novel amino acid derivatives where the carboxylic acid groups are protected as tert-butyl esters.

Protocol for Cleavage of tert-Butyl Protecting Groups: The removal of the tert-butyl ester protecting groups is typically achieved at the final stage of peptide synthesis.

-

Cleavage Cocktail: The peptide-bound resin is treated with a cleavage cocktail, most commonly containing trifluoroacetic acid (TFA).

-

Scavengers: Scavengers, such as water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT), are included in the cocktail to trap the reactive tert-butyl cations generated during cleavage, preventing side reactions with sensitive amino acid residues like tryptophan and methionine.

-

Precipitation and Purification: After cleavage, the peptide is precipitated with cold diethyl ether, collected, and then purified by high-performance liquid chromatography (HPLC).

Potential as a Linker in Prodrugs and Antibody-Drug Conjugates (ADCs)

The bifunctional nature of the Di-tert-butyl 3,3'-Iminodipropionate scaffold makes it an attractive candidate for use as a linker in prodrug design. A therapeutic agent can be attached to the secondary amine, while the carboxylic acid groups (after deprotection) can be used to modulate solubility or for further conjugation. In the context of ADCs, a linker derived from this scaffold could potentially connect a monoclonal antibody to a cytotoxic payload. The stability of the linker is crucial for the efficacy and safety of the ADC, and the chemical handles offered by the iminodipropionate core allow for tailored linker design.

Safety and Handling

Di-tert-butyl 3,3'-Iminodipropionate is an air and moisture-sensitive liquid and should be handled in a well-ventilated area, preferably under an inert atmosphere. Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. It is advisable to store the compound in a cool, dark place. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

References

Application Notes and Protocols for Di-tert-butyl 3,3'-Iminodipropionate as a Linker in PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins implicated in disease.[1] These heterobifunctional molecules consist of three key components: a "warhead" that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2][3] The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the physicochemical properties of the molecule.[3][4]

While polyethylene glycol (PEG) and simple alkyl chains are common linker motifs, there is a growing need for more diverse and functionally sophisticated linkers to optimize PROTAC performance.[3] Di-tert-butyl 3,3'-iminodipropionate is a commercially available building block with significant potential as a scaffold for PROTAC linkers. Its secondary amine core and two propionate arms, protected as tert-butyl esters, offer a versatile platform for chemical modification and the creation of novel linker architectures. The tert-butyl esters can be deprotected to reveal carboxylic acids for coupling to amine-containing warheads or E3 ligase ligands, while the central nitrogen atom can be functionalized to modulate linker properties.

These application notes provide a detailed protocol for the synthesis and evaluation of PROTACs utilizing a linker derived from Di-tert-butyl 3,3'-iminodipropionate. The protocols are designed to be a starting point for researchers interested in exploring this linker scaffold for their specific protein targets.

Mechanism of Action: PROTAC-Mediated Protein Degradation

PROTACs function by bringing a target protein and an E3 ubiquitin ligase into close proximity, thereby inducing the ubiquitination and subsequent degradation of the target protein by the proteasome.

Caption: General mechanism of PROTAC-mediated protein degradation.

Materials and Reagents

-

Di-tert-butyl 3,3'-iminodipropionate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIPEA)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Amine-functionalized warhead for the protein of interest (e.g., JQ1-amine for BRD4)

-

Amine-functionalized E3 ligase ligand (e.g., Pomalidomide-amine for Cereblon)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

HPLC-grade solvents for purification (acetonitrile, water)

-

Reagents and buffers for biological assays (e.g., cell culture media, lysis buffers, antibodies)

Experimental Protocols

Part 1: Synthesis of the Di-acid Linker Intermediate

This protocol describes the deprotection of the tert-butyl esters of Di-tert-butyl 3,3'-iminodipropionate to yield the corresponding di-acid linker intermediate.

-

Dissolve Di-tert-butyl 3,3'-iminodipropionate (1.0 eq) in dichloromethane (DCM, 0.1 M).

-

Cool the solution to 0 °C in an ice bath.

-

Add trifluoroacetic acid (TFA, 10 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

Remove the solvent and excess TFA under reduced pressure.

-

Co-evaporate with DCM (3 x 10 mL) to remove residual TFA.

-

The resulting crude 3,3'-iminodipropionic acid is a white solid and can be used in the next step without further purification.

Part 2: Synthesis of a Symmetrical PROTAC

This protocol outlines the one-pot synthesis of a symmetrical PROTAC where the linker is coupled to two equivalents of the same amine-functionalized molecule (e.g., an E3 ligase ligand). This can be a useful intermediate for further elaboration.

-

Dissolve the crude 3,3'-iminodipropionic acid (1.0 eq) in anhydrous DMF (0.1 M).

-

Add HATU (2.2 eq) and DIPEA (4.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acids.

-

Add the amine-functionalized molecule (e.g., Pomalidomide-amine, 2.2 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 12-18 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative HPLC to yield the desired symmetrical PROTAC.

Part 3: Synthesis of a Heterobifunctional PROTAC

This protocol describes a stepwise approach for the synthesis of a heterobifunctional PROTAC with different warhead and E3 ligase ligands.

Step 3a: Mono-amide Coupling

-

Dissolve the crude 3,3'-iminodipropionic acid (1.0 eq) in anhydrous DMF (0.1 M).

-

Add HATU (1.1 eq) and DIPEA (2.0 eq) and stir for 15 minutes.

-

Add the first amine-functionalized molecule (e.g., JQ1-amine, 1.0 eq) and stir for 2-4 hours at room temperature, monitoring carefully by LC-MS to maximize the formation of the mono-coupled product.

-

Once the mono-coupled intermediate is the major product, proceed to the next step.

Step 3b: Second Amide Coupling

-

To the reaction mixture containing the mono-coupled intermediate, add a second portion of HATU (1.1 eq) and DIPEA (2.0 eq) and stir for 15 minutes.

-

Add the second amine-functionalized molecule (e.g., Pomalidomide-amine, 1.1 eq).

-

Stir the reaction at room temperature for 12-18 hours.

-

Work-up and purify the final heterobifunctional PROTAC as described in Part 2.

Caption: Workflow for the synthesis of a heterobifunctional PROTAC.

Characterization and Data Presentation

The synthesized PROTACs should be thoroughly characterized to confirm their identity, purity, and biological activity.

Physicochemical Properties

A summary of the key physicochemical properties of a hypothetical BRD4-degrading PROTAC (PROTAC-X) derived from Di-tert-butyl 3,3'-iminodipropionate is presented below.

| Property | Value | Method |

| Molecular Weight (MW) | 850.9 g/mol | Calculated |

| cLogP | 3.8 | Calculated (e.g., ChemDraw) |

| Topological Polar Surface Area (TPSA) | 180.5 Ų | Calculated (e.g., ChemDraw) |

| Aqueous Solubility | 25 µM | Experimental (e.g., nephelometry) |

| Purity | >98% | HPLC |

Analytical Data

Confirm the structure and identity of the final PROTAC using standard analytical techniques.

| Analysis | Expected Result |

| LC-MS | Correct mass-to-charge ratio for the expected molecular formula. |

| ¹H NMR | Peaks corresponding to the protons of the warhead, linker, and E3 ligase ligand with appropriate integrations and multiplicities. |

| ¹³C NMR | Peaks corresponding to the carbons of the final PROTAC molecule. |

Biological Activity

Evaluate the biological activity of the synthesized PROTACs to determine their degradation efficiency.

| Assay | Parameter | PROTAC-X |

| Target Engagement | IC₅₀ (BRD4) | 150 nM |

| Degradation | DC₅₀ (BRD4 in HEK293T cells) | 50 nM |

| Maximal Degradation | Dₘₐₓ (BRD4 in HEK293T cells) | >90% |

| Selectivity | No significant degradation of related proteins (e.g., BRD2, BRD3) at 1 µM. | |

| Mechanism of Action | Degradation is rescued by co-treatment with a proteasome inhibitor (e.g., MG132). |

Target Signaling Pathway Example: BRD4

BRD4 is a member of the BET (Bromodomain and Extra-Terminal domain) family of proteins that plays a crucial role in the regulation of gene transcription. Its degradation has therapeutic potential in various cancers.

Caption: Simplified signaling pathway of BRD4 in cancer.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low yield in coupling reactions | Incomplete activation of carboxylic acids; Steric hindrance. | Increase the amount of coupling reagent (HATU) and base (DIPEA); Increase reaction time or temperature. |

| Formation of multiple products | Side reactions; Di-acylation in the mono-coupling step. | Carefully monitor the mono-coupling step by LC-MS and stop the reaction at the optimal time; Use a protecting group strategy for one of the carboxylic acids. |

| Poor solubility of the final PROTAC | High lipophilicity. | Modify the linker by introducing more polar functional groups (e.g., by N-alkylation of the central amine with a PEG chain). |

| No target degradation | Poor cell permeability; Unfavorable ternary complex formation. | Assess cell permeability using a PAMPA assay; Synthesize a library of PROTACs with different linker lengths and attachment points. |

Conclusion

Di-tert-butyl 3,3'-iminodipropionate represents a versatile and readily available starting material for the synthesis of novel PROTAC linkers. The protocols and guidelines presented here offer a framework for researchers to explore this scaffold and develop potent and selective protein degraders for a wide range of therapeutic targets. The modular nature of the synthesis allows for the systematic optimization of linker properties to enhance the overall performance of the resulting PROTACs.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Essential Role of Linkers in PROTACs [axispharm.com]

Application Notes and Protocols for the Hypothetical Use of Di-tert-butyl 3,3'-Iminodipropionate in Solid-Phase Synthesis

Disclaimer: The following application notes and protocols are hypothetical and based on established principles of solid-phase peptide synthesis (SPPS). To date, there is no specific literature detailing the direct application of Di-tert-butyl 3,3'-Iminodipropionate as a linker in SPPS. This document is intended to provide a scientifically grounded, theoretical framework for researchers interested in exploring its potential use.

Introduction

Di-tert-butyl 3,3'-Iminodipropionate is a molecule featuring a central secondary amine and two tert-butyl ester functionalities. The acid-labile nature of the tert-butyl esters makes this compound a candidate for use as a cleavable linker in solid-phase synthesis, particularly within the Fmoc/tBu strategy. In this proposed application, the secondary amine could serve as a branching point, or one of the propionate arms could be selectively manipulated for attachment to a solid support. This document outlines a hypothetical protocol for the functionalization of a resin with a derivative of Di-tert-butyl 3,3'-Iminodipropionate and its subsequent use in solid-phase peptide synthesis.

Proposed Strategy for Linker Immobilization

To be used as a linker in SPPS, Di-tert-butyl 3,3'-Iminodipropionate must first be immobilized on a solid support. Since the molecule itself lacks a functional group suitable for direct attachment to common resins (e.g., a carboxylic acid), a synthetic modification is proposed. This involves the synthesis of a derivative with a handle for resin attachment. A plausible approach is the synthesis of a mono-acid derivative where one tert-butyl ester is selectively replaced with a carboxylic acid, which can then be coupled to an amino-functionalized resin.

Alternatively, a more versatile approach involves N-functionalization of the secondary amine. The proposed protocol will focus on the N-acylation of the iminodipropionate with a spacer molecule that contains an orthogonal protecting group, which after deprotection, allows for coupling to the resin.

Experimental Protocols

This section details the hypothetical experimental procedures for the use of a modified Di-tert-butyl 3,3'-Iminodipropionate as a cleavable linker in SPPS.

3.1. Materials and Reagents

-

Aminomethylated polystyrene resin (100-200 mesh, 1% DVB, ~1.0 mmol/g)

-

Di-tert-butyl 3,3'-Iminodipropionate

-

Fmoc-6-aminohexanoic acid

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

Fmoc-amino acids with acid-labile side-chain protection

-

Piperidine

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Diisopropylethylamine (DIPEA)

3.2. Protocol 1: Preparation of the Linker-Functionalized Resin

-

Resin Swelling: Swell the aminomethylated polystyrene resin in DMF for 1 hour in a solid-phase synthesis vessel.

-

Linker Activation: In a separate flask, dissolve Fmoc-6-aminohexanoic acid (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF. Allow the mixture to pre-activate for 10 minutes.

-